1-[4-(Pyridin-4-yl)phenyl]ethan-1-amine

Research Chemical Sourcing Building Block Procurement Comparative Analysis

Researchers developing kinase-focused libraries (e.g., Akt1) or designing biphenylpyridine-based MOFs often face lengthy synthetic routes to fully substituted α-carbon benzylic amines. This 95% pure 4-pyridyl phenyl ethanamine building block eliminates that bottleneck, offering a pre-assembled, privileged pharmacophore with an elongated ethylamine tether for flexible pore architecture design. - Eliminates multi-step synthesis of the key 4-pyridyl-α-methylbenzylamine intermediate. - Consistent 95% purity (HPLC-verified) across batches, suitable for library synthesis and analytical reference standard use. - Long-term storage at 2-8°C under inert atmosphere ensures shelf-life stability.

Molecular Formula C13H14N2
Molecular Weight 198.26 g/mol
CAS No. 885468-61-1
Cat. No. B1397263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(Pyridin-4-yl)phenyl]ethan-1-amine
CAS885468-61-1
Molecular FormulaC13H14N2
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)C2=CC=NC=C2)N
InChIInChI=1S/C13H14N2/c1-10(14)11-2-4-12(5-3-11)13-6-8-15-9-7-13/h2-10H,14H2,1H3
InChIKeyKPBHYDOOJXDXBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(Pyridin-4-yl)phenyl]ethan-1-amine: Sourcing and Baseline Characterization


1-[4-(Pyridin-4-yl)phenyl]ethan-1-amine (CAS 885468-61-1; molecular formula C13H14N2; molecular weight 198.26 g/mol) is an arylalkylamine building block comprising a para-biphenyl-like core that links a pyridin-4-yl group to a phenyl ring substituted at the 4-position with an ethan-1-amine moiety. [1] The compound is typically supplied as a research chemical with a minimum purity specification of 95% and is recommended for long-term storage in a cool, dry place. It belongs to the broader 4-phenylpyridine family, a privileged scaffold in kinase and GPCR drug discovery. [2]

1-[4-(Pyridin-4-yl)phenyl]ethan-1-amine: Structural Specificity vs. Analogues


Even among close structural analogs sharing the C13H14N2 formula, trivial positional isomerism or N-substitution differences can profoundly alter physicochemical and biological profiles. For example, moving the pyridine attachment from the 4-position to the 3-position generates a regioisomer with distinct hydrogen-bonding geometry, while N-methylation of the amine changes both basicity and metabolic liability. [1][2] Furthermore, 4-pyridyl benzylic amines constitute a ‘privileged motif' in drug discovery, where the α-substitution pattern directly governs target selectivity; however, established synthetic routes to fully substituted α-carbons are often lengthy, making the ready availability of this specific intermediate a key procurement decision factor. [3]

1-[4-(Pyridin-4-yl)phenyl]ethan-1-amine: Procurement Evidence Assessment


Limited Direct Comparative Procurement Data

An exhaustive search of primary research papers, patents, and authoritative databases did not yield any direct head-to-head comparative quantitative data (e.g., IC50, Ki, selectivity ratios, or functional activity) for 1-[4-(Pyridin-4-yl)phenyl]ethan-1-amine against a defined comparator under standardized assay conditions. Thus, no evidence items met the quantitative admission criteria. [1]

Research Chemical Sourcing Building Block Procurement Comparative Analysis

1-[4-(Pyridin-4-yl)phenyl]ethan-1-amine: Recommended Applications


Kinase Inhibitor Library Intermediate

The 4-pyridyl phenyl core is a recognized privileged motif in kinase inhibitor design. This compound can serve as an intermediate for generating focused libraries targeting kinases such as Akt1, where related 4-(pyridin-4-yl)phenyl derivatives have demonstrated moderate to good inhibitory activity.

MOF and Supramolecular Linker Precursor

Biphenylpyridine-based compounds with terminal amine functionalities are employed as linkers in MOF construction. The ethanamine arm of CAS 885468-61-1 provides a longer, more flexible tether compared to shorter-chain analogs, which may be desirable for accessing larger pore architectures.

Analytical Reference Standard

As a characterized research chemical available at 95% purity, CAS 885468-61-1 can serve as a reference standard for developing HPLC or LC-MS methods intended to detect or quantify pyridyl-phenyl ethanamine derivatives in pharmacokinetic or environmental samples.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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